5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, an oxadiazole ring, and various aromatic substituents
Preparation Methods
The synthesis of 5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole involves several key steps. The synthetic route typically starts with the preparation of the triazole intermediate, which is then functionalized with a sulfanyl group. The final step involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfanyl and aromatic groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of drug-resistant infections.
Industry: It is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the function of certain enzymes or proteins, thereby disrupting essential cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell division and other critical functions .
Comparison with Similar Compounds
When compared to other similar compounds, 5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Benzimidazoles: Known for their antimicrobial properties and used in various pharmaceutical applications.
Triazoles: Widely used in the synthesis of antifungal agents and other therapeutic compounds.
Oxadiazoles: Employed in the development of new materials and as intermediates in organic synthesis.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C26H23N5O2S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
5-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H23N5O2S/c1-18-12-14-20(15-13-18)31-23(16-19-8-4-3-5-9-19)28-29-26(31)34-17-24-27-25(30-33-24)21-10-6-7-11-22(21)32-2/h3-15H,16-17H2,1-2H3 |
InChI Key |
JBLVDPHFUOKNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OC)CC5=CC=CC=C5 |
Origin of Product |
United States |
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